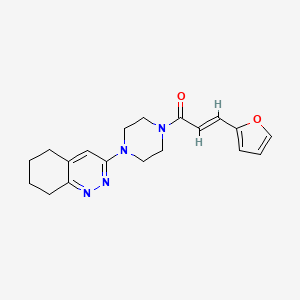![molecular formula C24H28N4O2S B2610505 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One CAS No. 309749-89-1](/img/structure/B2610505.png)
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound is synthesized and evaluated for its potential as an anti-tumor and anti-microbial agent. The synthesis process begins with 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the crucial building block 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one. The synthesized compounds demonstrate antiproliferative and antimicrobial activities against various eukaryotic and prokaryotic cells, with some showing selective activity against Gram-positive bacteria (Eweas, Abdallah, & Elbadawy, 2021).
Anti-Inflammatory Activity
Quinazolin-4-one derivatives, including similar compounds, exhibit notable anti-inflammatory activity. These compounds, synthesized in various forms, have been tested and shown to effectively reduce oedema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
Antitumor Mechanisms
In the realm of cancer research, derivatives of quinazolinone, closely related to the specified compound, have been used as a lead for developing potent anti-cancer agents. These compounds have been shown to possess anti-tubulin properties, making them significant in studying anti-cancer mechanisms (Hour et al., 2013).
Antimicrobial Agents
A series of substituted quinazolinones have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate broad-spectrum activity against various microorganisms, providing insights into their potential as antimicrobial agents (Buha et al., 2012).
Analgesic and Anti-Inflammatory Agents
Similar compounds have been synthesized and tested for both analgesic and anti-inflammatory activities. These studies reveal significant potential in these compounds, with some showing high efficacy in comparison to standard drugs like indomethacin (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antiviral Activity
Some quinazolinone derivatives demonstrate antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo. This indicates the potential of these compounds in antiviral drug development (Pandey et al., 2008).
Wirkmechanismus
Target of Action
The primary target of the compound 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One is Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) . This enzyme is an aldo-keto reductase expressed in the human prostate .
Mode of Action
The compound interacts with 17β-HSD5 by forming hydrogen bonds to the catalytic residues His117 and Tyr55 . This interaction results in major conformational changes of 17β-HSD5 .
Biochemical Pathways
The compound affects the biochemical pathway that converts androstenedione to testosterone . This conversion is catalyzed by 17β-HSD5 . The compound’s interaction with 17β-HSD5 inhibits this conversion .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of the conversion of androstenedione to testosterone . This inhibition is considered to be a promising therapy for treating castration-resistant prostate cancer (CRPC), as testosterone is converted to 5α-dihydrotestosterone, which is present at high concentrations in patients with CRPC .
Biochemische Analyse
Biochemical Properties
This compound interacts with the enzyme 17β-HSD5, a type of oxidoreductase . The interaction between 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One and 17β-HSD5 is crucial for its biochemical function .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with 17β-HSD5 . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with 17β-HSD5 . This binding can lead to changes in gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
3-pentyl-2-(pyridin-2-ylmethylsulfanyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-3-6-15-28-23(30)20-11-10-18(22(29)27-13-7-8-14-27)16-21(20)26-24(28)31-17-19-9-4-5-12-25-19/h4-5,9-12,16H,2-3,6-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQURGOCGYFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
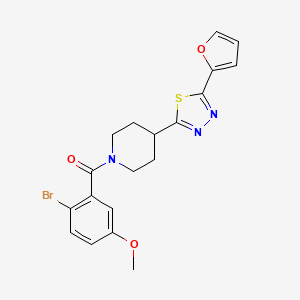
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)
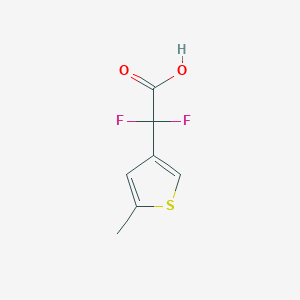
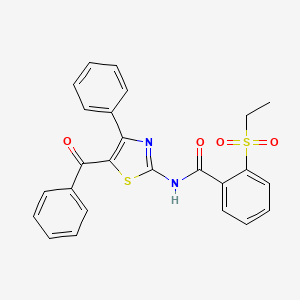
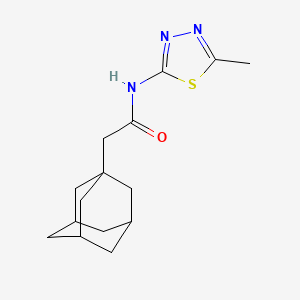
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
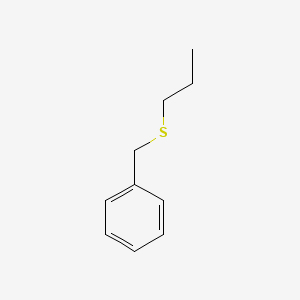
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
